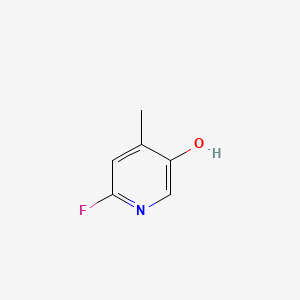

6-Fluoro-4-methylpyridin-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

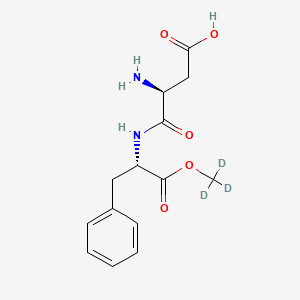

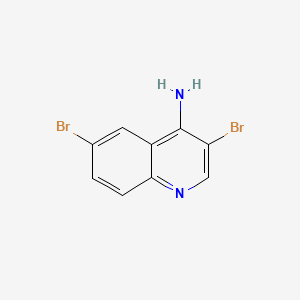

“6-Fluoro-4-methylpyridin-3-ol” is a chemical compound with the molecular formula C6H6FNO . It has a molecular weight of 127.12 and is typically stored in a refrigerator . The compound is liquid in its physical form .

Synthesis Analysis

The synthesis of similar pyridine derivatives has been achieved through a palladium-catalyzed one-pot Suzuki cross-coupling reaction . This reaction involves the use of 5-bromo-2-methylpyridin-3-amine either directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids . The products were obtained with 55–92% yields in relatively short reaction times .

Molecular Structure Analysis

The molecular structure of “6-Fluoro-4-methylpyridin-3-ol” can be represented by the InChI code: 1S/C6H6FNO/c1-4-2-5(9)3-8-6(4)7/h2-3,9H,1H3 . The compound contains elements such as carbon ©, hydrogen (H), fluorine (F), nitrogen (N), and oxygen (O) .

Physical And Chemical Properties Analysis

“6-Fluoro-4-methylpyridin-3-ol” is a liquid at room temperature . It has a molecular weight of 127.12 and a molecular formula of C6H6FNO .

Scientific Research Applications

Organic Synthesis

6-Fluoro-4-methylpyridin-3-ol: is a valuable intermediate in organic synthesis. Its reactivity with various nucleophiles due to the presence of a fluorine atom, which is an electron-withdrawing group, makes it a versatile compound for constructing complex molecules. For instance, it can undergo aromatic nucleophilic substitution reactions to introduce various functional groups, aiding in the synthesis of a wide range of polyfunctional pyridine derivatives .

Pharmaceutical Research

In pharmaceutical research, 6-Fluoro-4-methylpyridin-3-ol can be used to develop new drugs. Its structure is conducive to binding with biological targets, and modifications to its core can lead to compounds with potential therapeutic effects. It’s particularly useful in the design of kinase inhibitors, which are a class of drugs that can treat cancer by blocking certain enzymes .

Material Science

This compound’s unique properties make it suitable for material science applications. It can be used to create novel polymers with specific characteristics, such as increased thermal stability or electrical conductivity. The fluorine atom in its structure could enhance the material’s resistance to degradation under harsh conditions .

Agrochemical Development

6-Fluoro-4-methylpyridin-3-ol: may serve as a precursor for developing agrochemicals. Its ability to form stable heterocyclic compounds can lead to the creation of new pesticides or herbicides with improved efficacy and lower environmental impact .

Fluorinated Compound Synthesis

The fluorine atom in 6-Fluoro-4-methylpyridin-3-ol is crucial for synthesizing fluorinated compounds, which are important in various industries, including the life sciences. These compounds often exhibit unique properties, such as increased stability and bioavailability, making them valuable in creating advanced pharmaceuticals .

Analytical Chemistry

In analytical chemistry, 6-Fluoro-4-methylpyridin-3-ol can be used as a standard or reagent. Its well-defined structure and properties allow for its use in calibrating instruments or as a reactant in chemical assays to determine the presence of other substances .

Catalysis

The compound can act as a ligand for catalysts in chemical reactions. Its ability to coordinate with metals can lead to the development of catalysts that are more selective, efficient, and environmentally friendly .

Environmental Science

Lastly, 6-Fluoro-4-methylpyridin-3-ol can be studied for its environmental fate and behavior. Understanding how this compound degrades or persists in the environment is crucial for assessing its impact and ensuring safe use in various applications .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H302, H315, H319, H332, and H335 , which suggest that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, be harmful if inhaled, and may cause respiratory irritation .

Mechanism of Action

Target of Action

A structurally similar compound, 3-fluoro-5-methylpyridin-4-amine, is known to act as a potassium (k+) channel blocker . Potassium channels play a crucial role in maintaining the electrical activity of cells, and blocking these channels can enhance impulse conduction .

Biochemical Pathways

The action of similar k+ channel blockers can influence the electrical signaling pathways in neurons and other excitable cells .

Pharmacokinetics

The related compound 3-fluoro-5-methylpyridin-4-amine exhibits good lipophilicity and permeability to an artificial brain membrane, suggesting potential for good bioavailability .

Result of Action

K+ channel blockers like 3-fluoro-5-methylpyridin-4-amine can enhance impulse conduction in neurons, which could potentially improve symptoms in conditions like multiple sclerosis .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can generally influence the action of similar compounds .

properties

IUPAC Name |

6-fluoro-4-methylpyridin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO/c1-4-2-6(7)8-3-5(4)9/h2-3,9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUUUGYGFGFUHAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40744335 |

Source

|

| Record name | 6-Fluoro-4-methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40744335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-4-methylpyridin-3-ol | |

CAS RN |

1227577-18-5 |

Source

|

| Record name | 6-Fluoro-4-methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40744335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-5-chloroimidazo[1,2-A]pyridine](/img/structure/B577394.png)

![7-Bromo-4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B577399.png)

![3-Hydroxy-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine-5-carboxylic acid hydrochloride](/img/structure/B577405.png)